Methylmethionine iodide

Synthetic chemistry Process optimization Sulfonium salt preparation

Researchers requiring the correct salt form for rheumatic disorder studies must avoid generic interchange with the GI-indicated chloride. Methylmethionine iodide (CAS 3493-11-6) is the therapeutically precedented iodide salt (marketed as Lobarthrose). Its built-in photolability (white → yellow = unfit) provides a zero-cost incoming inspection gate. - Precedented form for sulfonium-mediated anti-rheumatic investigation. - Iodide route: 92% synthetic yield vs. 75% for prior methods. - Yellow-to-reject criterion ensures material integrity without instrumentation.

Molecular Formula C6H14INO2S
Molecular Weight 291.15 g/mol
CAS No. 3493-11-6
Cat. No. B1295509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylmethionine iodide
CAS3493-11-6
Molecular FormulaC6H14INO2S
Molecular Weight291.15 g/mol
Structural Identifiers
SMILESC[S+](C)CCC(C(=O)O)N.[I-]
InChIInChI=1S/C6H13NO2S.HI/c1-10(2)4-3-5(7)6(8)9;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1
InChIKeyYFDARUPBTIEXOS-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylmethionine Iodide: Counterion-Specific Sulfonium Salt


Methylmethionine iodide (L-methionine methylsulfonium iodide, CAS 3493-11-6) is the iodide salt of the S-methylmethionine sulfonium cation, a naturally occurring methionine derivative abundant in plants [1]. The compound bears a positively charged sulfonium center with an iodide counterion (molecular formula C₆H₁₄INO₂S, MW 291.15 g/mol), distinguishing it from the more common chloride salt (vitamin U chloride, MW 199.70 g/mol) and bromide salt (MW 244.15 g/mol) [2]. While the S-methylmethionine cation is the pharmacologically active moiety in anti-ulcer and wound-healing contexts, the counterion dictates critical properties including synthetic utility, therapeutic indication, adverse effect profile, and physicochemical stability [1].

Synthetic intermediate for other sulfonium salts
Rheumatic disorder research model context
Visual stability indicator for procurement acceptance
Counterion governs research indication, synthetic utility, and handling requirements.

Methylmethionine Iodide: Why Generic Substitution Fails


Although the S-methylmethionine sulfonium cation is identical across its halide salts, the counterion fundamentally alters the compound's clinical indication, safety profile, synthetic utility, and handling requirements. Methiosulfonium chloride is indicated for gastrointestinal mucosal protection and hepatoprotection, whereas the iodide salt is preferentially used for rheumatic disorders [1]. Furthermore, the iodide carries a distinct adverse reaction burden—Chinese pharmacopoeial references explicitly note that the chloride form exhibits fewer adverse reactions than the iodide . The iodide salt is also markedly less photostable: it decomposes upon exposure to light and air, turning yellow, at which point it is no longer suitable for medicinal or research use . These counterion-driven differences make generic interchange between the iodide and chloride forms scientifically indefensible without re-validation of indication, stability, and safety parameters.

Factor
Methylmethionine Iodide
Chloride Salt
Research Indication Precedent
Rheumatic disorder models
GI/hepatic protection studies
Adverse Reaction Profile
Reportedly higher incidence
Reportedly lower incidence
Photostability & Handling
Decomposes to yellow; light/air sensitive
Hygroscopic, no color-based rejection criterion
Similar cation structure may not predict interchangeable in vivo or synthetic outcomes; requires model-specific validation.

Methylmethionine Iodide: Comparative Evidence


Synthetic Yield Advantage

In a direct comparative synthesis study, the use of methyl iodide with water as the reaction medium improved the yield of methionine methyl sulfonium iodide to 92%, compared with the 75% yield previously reported by Atkinson et al. using alternative methods. Furthermore, methionine methyl sulfonium chloride was subsequently prepared from the purified iodide via anion exchange with freshly prepared silver chloride in 96.6% yield, establishing the iodide as the preferred high-yield synthetic intermediate for generating other sulfonium salts [1].

Synthetic Yield
Head-to-head
92% vs 75%
Supports iodide as high-yield synthetic intermediate
Yield context-dependent; methyl iodide/water medium
Synthetic chemistry Process optimization Sulfonium salt preparation

Therapeutic Indication Divergence

Authoritative pharmaceutical reference sources document a clear therapeutic indication split between counterion forms: methiosulfonium chloride is indicated for its protective effect on the liver and gastrointestinal mucosa, whereas the iodide salt finds application specifically for rheumatic disorders [1]. The iodide form was historically commercialized under the trade name Lobarthrose (Opodex, France) for this distinct rheumatological indication, while chloride-based products (e.g., Cabagin-U, Ardesyl) were exclusively positioned for anti-ulcer and hepatoprotective use [1]. No head-to-head clinical trial directly comparing iodide vs. chloride for either indication was identified.

Indication Divergence
Class-level
Rheumatic vs GI/hepatic
Iodide precedent aligns with anti-rheumatic research models
No head-to-head trial; historical indication data
Therapeutic differentiation Rheumatology Gastroenterology

Adverse Reaction Differences

Chinese pharmacopoeial reference documentation directly states that methylmethionine sulfonium chloride exhibits fewer adverse reactions than the iodide counterpart: '本品为维生素U的碘化物,尚有氯化物,其不良反应较前者小' (This product is the iodide form of vitamin U; the chloride form also exists, and its adverse reactions are fewer than the former) . No numerical adverse event rate data were identified for quantitative comparison. This documented safety differential, combined with the iodide's known propensity for light-induced degradation to a yellow decomposition product that renders it unfit for medicinal use , creates a distinct risk-benefit profile for the two salts.

Adverse Reactions
Class-level
Chloride reportedly lower
In vivo study design may consider chloride salt profile
Qualitative pharmacopoeial note; no numerical rates
Drug safety Counterion toxicology Pharmaceutical formulation

Thermal Stability Ranking

The three common halide salts of S-methylmethionine exhibit a clear thermal stability rank order by decomposition temperature: iodide ~150°C (dec) [1], bromide 139°C (dec) [2], and chloride 134°C (dec) [2]. This counterion-dependent trend, where increasing halide atomic weight correlates with higher decomposition temperature, is consistent with lattice energy contributions. The chloride salt is additionally noted as 'very hygroscopic' and 'hydrolysed rapidly in alkaline media' [2], whereas the iodide salt is obtained as crystalline material from 50% aqueous ethanol [1]. These physicochemical differences directly impact handling protocols, storage requirements, and formulation development decisions.

Thermal Stability
Cross-study comparable
Iodide ~150°C > Br 139°C > Cl 134°C (dec)
Iodide thermal tolerance supports wider processing window
Capillary method; solid state decomposition
Thermal stability Solid-state characterization Storage and handling

Photostability and Color Degradation

Methylmethionine iodide is explicitly documented as unstable upon exposure to light and air, undergoing decomposition that is visually signaled by a color change to yellow . Pharmaceutical reference standards state unequivocally that once the iodide turns yellow, it is no longer suitable for medicinal use: '本品如变黄色,即不能供药用' . A separate technical specification confirms the compound '遇光及露置空气中易分解' (readily decomposes upon exposure to light and air) and describes the acceptable appearance as 'white or off-white crystalline powder' [1]. This provides a simple, zero-instrument visual quality gate for procurement acceptance testing that is uniquely stringent for the iodide salt. The chloride form, while also hygroscopic, does not carry an equivalent documented color-based rejection criterion in available pharmacopoeial references.

Photostability & Color
Class-level
Yellow = unfit for use
Visual quality gate applicable to iodide procurement
Pharmacopoeial color rejection criterion
Photostability Quality control Pharmaceutical storage

Methylmethionine Iodide: Research Applications


Synthetic Intermediate Preparation

The iodide salt is the optimal starting material for laboratories synthesizing other methylmethionine sulfonium salts. The methyl iodide/water route yields the iodide at 92% (vs. 75% for prior methods), and subsequent anion exchange with silver chloride converts it to the chloride salt at 96.6% yield, giving an overall two-step yield of approximately 89% [1]. This pathway outperforms direct chloride synthesis routes and is particularly valuable for generating high-purity material for analytical standard preparation or for salt-screening studies in pre-formulation research.

Rheumatic Disease Research Models

The iodide salt's established historical therapeutic use for rheumatic disorders (marketed as Lobarthrose) [1] positions it as the appropriate salt form for investigators studying sulfonium-mediated anti-rheumatic mechanisms. Researchers exploring S-methylmethionine's effects on inflammatory pathways in arthritis or connective tissue disease models should select the iodide rather than the chloride to align with the documented clinical precedent for this indication. Note that the chloride salt, indicated for GI/hepatic protection, is not the therapeutically precedented form for rheumatological investigation.

Quality Control: Visual Degradation Indicator

The iodide salt's well-documented photolability and color-change degradation pathway (white/off-white → yellow = unfit for use) provides a unique built-in quality indicator for developing forced-degradation studies, stability-indicating analytical methods, and packaging evaluation protocols. Formulation scientists can leverage this property to stress-test protective packaging systems, evaluate antioxidant excipient effectiveness, or establish shelf-life specifications. The yellow-to-reject criterion is a simple, instrument-free acceptance gate that can be integrated into incoming material inspection procedures.

Vitamin B12-Dependent Methylation Research

Methylmethionine iodide serves as a methyl donor probe in vitamin B12-dependent transmethylation biochemistry. The compound has been utilized in studies investigating the vitamin B12 dependency of the flagellate Prymnesium parvum, where it functions as a metabolic intermediate to dissect methyl-group transfer pathways [2]. The iodide salt's higher molecular weight (291.15 g/mol) and distinct LogP (computed −2.63) relative to the chloride salt [2] must be accounted for when calculating molar concentrations for in vitro enzyme assays or cell-based methyl-donor supplementation experiments.

Application
Selection Property
Validation Focus
Sulfonium Salt Synthesis
Iodide as synthetic intermediate
Anion exchange and yield context
Rheumatic Disease Models
Iodide-specific indication precedent
Endpoint alignment with reported use
Photostability Evaluation
Color-change degradation endpoint
Visual acceptance criteria
Methyl Donor Probe Studies
Methyl group transfer pathway
Molar concentration correction for MW
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